Adamantan-1-ylmethyl-methyl-amine

Description

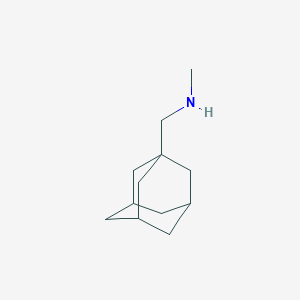

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSIEXZABIATEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388389 | |

| Record name | Adamantan-1-ylmethyl-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153461-22-4 | |

| Record name | Adamantan-1-ylmethyl-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(adamantan-1-yl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of Adamantan-1-ylmethyl-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of Adamantan-1-ylmethyl-methyl-amine, a derivative of adamantane. Due to the limited availability of published experimental data for this specific compound, this document consolidates information from computational predictions, data available for its hydrochloride salt, and analogous adamantane derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

Adamantane and its derivatives have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The rigid, lipophilic cage structure of the adamantane moiety can influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability and modulating receptor binding. Adamantan-1-ylmethyl-methyl-amine, also known by its IUPAC name 1-(1-adamantyl)-N-methylmethanamine, is a secondary amine derivative of adamantane. While not as extensively studied as other adamantane-based drugs like Memantine or Amantadine, its structure presents potential for investigation in various therapeutic areas.

This guide summarizes the available chemical and physical data for Adamantan-1-ylmethyl-methyl-amine and its hydrochloride salt, outlines a plausible synthetic approach based on established chemical transformations, and discusses the current landscape of its biological activity, which is largely inferred from related compounds.

Chemical and Physical Properties

Detailed experimental data for the free base form of Adamantan-1-ylmethyl-methyl-amine is scarce in publicly available literature. However, computational predictions and experimental data for its hydrochloride salt provide valuable insights into its chemical properties.

General Properties

| Property | Value | Source |

| IUPAC Name | 1-(1-adamantyl)-N-methylmethanamine | PubChem[1] |

| Synonyms | ((Adamantan-1-yl)methyl)(methyl)amine, N-(1-adamantylmethyl)-N-methylamine | PubChem[1] |

| CAS Number | 153461-22-4 | PubChem[1] |

| Molecular Formula | C₁₂H₂₁N | PubChem[1] |

| Molecular Weight | 179.30 g/mol | PubChem[1] |

Physicochemical Data

The following table presents a combination of computed and experimental data. It is important to note that most experimental values pertain to the hydrochloride salt.

| Property | Value | Method/Source |

| Melting Point (as HCl salt) | 324.5-325 °C | Experimental |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| logP (XLogP3) | 2.7 | Computed by PubChem[1] |

| Topological Polar Surface Area | 12 Ų | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of Adamantan-1-ylmethyl-methyl-amine is not readily found in the literature, a plausible synthetic route can be devised based on standard organic chemistry transformations. A common approach would involve the reductive amination of adamantane-1-carbaldehyde with methylamine.

Proposed Synthetic Workflow

A potential two-step synthesis starting from adamantane-1-carboxylic acid is outlined below. This involves the reduction of the carboxylic acid to the corresponding aldehyde, followed by reductive amination.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for the specific synthesis of Adamantan-1-ylmethyl-methyl-amine.

Step 1: Synthesis of Adamantane-1-carbaldehyde from Adamantane-1-carboxylic acid (General Procedure)

-

Reaction Setup: A flame-dried round-bottom flask is charged with a solution of adamantane-1-carboxylic acid in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: The solution is cooled to 0 °C in an ice bath. A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise with careful stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the sequential and cautious addition of water, followed by a sodium hydroxide solution, and then more water. The resulting mixture is filtered, and the filtrate is dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude adamantane-1-carbaldehyde is purified by distillation or column chromatography.

Step 2: Synthesis of Adamantan-1-ylmethyl-methyl-amine via Reductive Amination (General Procedure)

-

Imine Formation: To a solution of adamantane-1-carbaldehyde in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), a solution of methylamine is added. The reaction mixture is stirred at room temperature.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.

-

Reaction Monitoring: The reaction is monitored by TLC or GC-MS to confirm the formation of the product.

-

Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield Adamantan-1-ylmethyl-methyl-amine.

Characterization Data

Biological Activity and Signaling Pathways

There is a significant lack of specific biological data for Adamantan-1-ylmethyl-methyl-amine in the published literature. Its pharmacological profile has not been characterized, and no specific biological targets or signaling pathways have been identified.

However, based on the known activities of structurally related adamantane amines, some potential areas of interest for future research can be hypothesized:

-

Antiviral Activity: Many adamantane derivatives, most notably amantadine and rimantadine, exhibit antiviral properties, primarily against the influenza A virus, by targeting the M2 proton channel.

-

Neurological Activity: The structural similarity to memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, suggests that Adamantan-1-ylmethyl-methyl-amine could potentially interact with targets in the central nervous system. The lipophilic nature of the adamantane cage facilitates crossing the blood-brain barrier.

It is crucial to emphasize that these are speculative and require experimental validation. Currently, no data supports any specific biological activity or mechanism of action for Adamantan-1-ylmethyl-methyl-amine. Consequently, no signaling pathway diagrams can be generated at this time.

Conclusion

Adamantan-1-ylmethyl-methyl-amine is a structurally interesting adamantane derivative with limited characterization in the scientific literature. This guide has compiled the available physicochemical data, primarily from computational models and data on its hydrochloride salt. A plausible, though unverified, synthetic route via reductive amination has been proposed. The biological activity of this compound remains an open area for investigation. Further experimental studies are required to fully elucidate its chemical properties, develop a robust synthetic protocol, and explore its potential pharmacological applications. This document serves as a starting point for researchers interested in exploring the potential of this and other novel adamantane derivatives.

References

Physicochemical characteristics of Adamantan-1-ylmethyl-methyl-amine

An In-depth Technical Guide on the Physicochemical Characteristics of Adamantan-1-ylmethyl-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantan-1-ylmethyl-methyl-amine (CAS No. 153461-22-4) is a secondary amine featuring a bulky, lipophilic adamantane cage. This unique structural motif makes it a valuable building block in medicinal chemistry, particularly in the design of therapeutics targeting the central nervous system (CNS). Its incorporation into lead compounds can significantly enhance lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comprehensive overview of the known physicochemical characteristics of Adamantan-1-ylmethyl-methyl-amine, details standard experimental protocols for their determination, and explores its application in drug discovery, specifically as a scaffold for sigma-1 receptor ligands.

Chemical Identity and Core Properties

Adamantan-1-ylmethyl-methyl-amine is identified by the CAS number 153461-22-4.[2] Structurally, it consists of an adamantane group linked to a methylaminomethyl moiety. The adamantane core is a rigid, tricyclic hydrocarbon that imparts significant lipophilicity and steric bulk.

| Identifier | Value | Source |

| IUPAC Name | 1-(1-adamantyl)-N-methylmethanamine | PubChem[3] |

| CAS Number | 153461-22-4 | CP Lab Safety[2] |

| Molecular Formula | C₁₂H₂₁N | CP Lab Safety[2] |

| Molecular Weight | 179.30 g/mol | PubChem[3] |

| Canonical SMILES | CNCC12CC3CC(C1)CC(C3)C2 | PubChem[3] |

| InChI Key | DQSIEXZABIATEF-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Data

Experimental physicochemical data for Adamantan-1-ylmethyl-methyl-amine is not extensively published. The following table summarizes available information for the title compound and provides experimental data for structurally related analogs to offer context and allow for property estimation.

Table 2.1: Physicochemical Properties

| Property | Adamantan-1-ylmethyl-methyl-amine | Source / Notes |

| Physical State | Solid | CymitQuimica[4] |

| Appearance | White to pale yellow solid/powder | Inferred from supplier data |

| Melting Point | Data not available | The hydrochloride salt has a melting point of 324.5-325 °C.[5] |

| Boiling Point | Data not available | For comparison, N-Methyl-adamantane-1-amine has a boiling point of 226.8 °C at 760 Torr.[6] |

| Solubility | Data not available | Expected to be poorly soluble in water but soluble in organic solvents like DMSO and ethanol due to the large hydrophobic adamantane group.[7] |

| pKa (Basicity) | Data not available (Predicted ~10.5) | As a secondary amine, it is expected to be basic. The prediction is based on similar aliphatic amines. |

| logP (Lipophilicity) | 2.7 (Computed) | PubChem[3] |

Role in Drug Discovery: A Sigma-1 Receptor Scaffold

Adamantan-1-ylmethyl-methyl-amine serves as a key intermediate in the synthesis of ligands for the sigma-1 receptor (σ₁R).[1] The σ₁R is an intracellular chaperone protein located at the endoplasmic reticulum, which is implicated in cellular stress responses and modulates calcium signaling.[3] Ligands targeting this receptor are under investigation for various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[1] The bulky adamantane group can enhance binding affinity and shield metabolically labile parts of a drug molecule, improving its pharmacokinetic profile.[1]

Caption: Role as a scaffold for Sigma-1 Receptor ligands.

The sigma-1 receptor itself is involved in a complex array of signaling pathways crucial for neuronal health and survival.

Caption: Key signaling functions of the Sigma-1 Receptor.

Experimental Protocols

Detailed experimental protocols for the characterization of a novel solid amine like Adamantan-1-ylmethyl-methyl-amine are outlined below.

Melting Point Determination

-

Apparatus: Digital melting point apparatus or Thiele tube with high-temperature oil.

-

Sample Preparation: A small quantity of the dry, crystalline solid is packed into a capillary tube to a depth of 2-3 mm.

-

Procedure:

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point, then increased slowly at a rate of 1-2 °C per minute.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range indicates the melting point and provides an assessment of purity (a sharp melting point suggests high purity).

-

Solubility Assessment

-

Materials: Test tubes, vortex mixer, samples of the amine, and a panel of solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)).

-

Procedure:

-

Add approximately 10 mg of the amine to 1 mL of each solvent in separate test tubes.

-

Vortex each tube vigorously for 30 seconds.

-

Visually inspect for dissolution. If the solid dissolves completely, it is classified as "soluble." If it remains suspended or settles, it is "insoluble."

-

For insoluble samples, gentle heating can be applied to test for temperature-dependent solubility.

-

Basicity (pKa) Estimation via Titration

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Reagents: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), a suitable solvent in which the amine is soluble (e.g., an ethanol/water mixture).

-

Procedure:

-

A precisely weighed amount of the amine is dissolved in the chosen solvent in a beaker.

-

The pH electrode is calibrated and placed in the solution.

-

The solution is titrated with the standardized HCl, recording the pH after each incremental addition of acid.

-

A titration curve (pH vs. volume of HCl added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

-

Workflow Visualization

The general workflow for characterizing a novel amine is depicted below.

References

- 1. Adamantan-1-ylmethyl-methyl-amine|High-Qurity|RUO [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adamantan-1-ylmethyl-methyl-amine | CymitQuimica [cymitquimica.com]

- 5. N-(1-ADAMANTYLMETHYL)-N-METHYLAMINE HYDROCHLORIDE | 1773-99-5 [amp.chemicalbook.com]

- 6. 1-(METHYLAMINO)ADAMANTANE - Safety Data Sheet [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

Adamantan-1-ylmethyl-methyl-amine molecular structure and IUPAC name

An In-depth Technical Guide on Adamantan-1-ylmethyl-methyl-amine

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of Adamantan-1-ylmethyl-methyl-amine, a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and IUPAC Name

Adamantan-1-ylmethyl-methyl-amine is a derivative of adamantane, a bulky, lipophilic, polycyclic alkane. The presence of the adamantane cage is a key feature in many therapeutic agents due to its ability to influence pharmacokinetic and pharmacodynamic properties.[1]

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(1-adamantyl)-N-methylmethanamine .[2] It is also referred to as 1-((3r,5r,7r)-adamantan-1-yl)-n-methylmethanamine.

Below is a two-dimensional diagram representing the molecular structure of Adamantan-1-ylmethyl-methyl-amine.

Caption: Molecular structure of Adamantan-1-ylmethyl-methyl-amine.

Physicochemical and Biological Properties

| Property | Value | Source |

| Molecular Formula | C12H21N | [2] |

| Molecular Weight | 179.30 g/mol | [2] |

| CAS Number | 153461-22-4 | |

| IUPAC Name | 1-(1-adamantyl)-N-methylmethanamine | [2] |

| SMILES | CNCC12CC3CC(C1)CC(C3)C2 | [2] |

| XLogP3-AA (Computed) | 2.7 | [2] |

| Topological Polar Surface Area (Computed) | 12 Ų | [2] |

| Purity | ≥95% | [3] |

| Physical Form | Solid | [3] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Adamantan-1-ylmethyl-methyl-amine was not found in the reviewed literature. However, based on the synthesis of structurally similar adamantane derivatives, a plausible synthetic route would involve the reductive amination of 1-adamantanecarboxaldehyde with methylamine.

General Synthetic Approach (Hypothetical):

-

Reaction Setup: 1-adamantanecarboxaldehyde and an excess of methylamine (often as a solution in a suitable solvent like methanol or THF) are combined in a reaction vessel.

-

Imine Formation: The aldehyde and amine react to form the corresponding imine intermediate. This reaction is typically carried out at room temperature or with gentle heating.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is added to the reaction mixture to reduce the imine to the secondary amine, Adamantan-1-ylmethyl-methyl-amine.

-

Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography or distillation, to yield the final compound.

This general methodology is a common and effective way to synthesize secondary amines and is adaptable for the preparation of the target molecule.

Applications in Drug Discovery and Development

Adamantan-1-ylmethyl-methyl-amine serves as a valuable building block in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system (CNS) and for antiviral applications.[1]

Sigma Receptor Ligands

This compound is utilized as an intermediate in the design of ligands for sigma receptors (σR), which are implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases.[1][4] The bulky adamantane group can enhance the binding affinity of ligands to their targets and improve their metabolic stability.[1] For example, incorporating the adamantane moiety into certain molecular scaffolds has been shown to result in low nanomolar affinity for the σ1 receptor subtype.[1]

The following diagram illustrates a generalized workflow for the use of Adamantan-1-ylmethyl-methyl-amine in the discovery of novel sigma receptor ligands.

References

- 1. Adamantan-1-ylmethyl-methyl-amine|High-Qurity|RUO [benchchem.com]

- 2. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adamantan-1-ylmethyl-methyl-amine | CymitQuimica [cymitquimica.com]

- 4. 1-(Adamantan-1-yl)-2-phenylethanamine Research Chemical [benchchem.com]

The Adamantane Scaffold: A Privileged Structure in Drug Discovery and Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and three-dimensional cage-like structure of adamantane has established it as a valuable pharmacophore in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of numerous therapeutic agents with a wide spectrum of biological activities. This guide provides a comprehensive overview of the significant antiviral, anticancer, antidiabetic, and neurological activities of adamantane derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antiviral Activity

Adamantane derivatives first gained prominence as antiviral agents, particularly against the influenza A virus.[1] The primary mechanism of action for many of these compounds is the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[2]

Quantitative Antiviral Data

The antiviral efficacy of various adamantane derivatives has been quantified using assays such as the plaque reduction assay, which measures the concentration of a compound required to reduce the number of viral plaques by 50% (IC50).

| Derivative Class | Virus | Assay | IC50 (µM) | Reference |

| Aminoadamantanes | Influenza A (H3N2) | Crystal Violet Uptake | 4b: <30 | [2] |

| SARS-CoV-2 | Cytopathic Effect | 3F4: 0.32, 3F5: 0.44 | [3] | |

| Trifluoromethylbenzamides | Vaccinia Virus | Not Specified | 5: 0.133 | [4] |

| Piperidine/Pyrrolidine Derivatives | Influenza A (H1N1, S31N mutant) | Plaque Reduction | 10c: 3.4-4.7, 16d: 3.2-8.7 | [5] |

| Indoloquinolizidine | Not Specified | Fluo-4 Ca2+ entry | 7a: 30.4 | [6] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Objective: To quantify the inhibition of viral replication by an adamantane derivative.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock (e.g., A/WSN/33 H1N1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Adamantane derivative stock solution

-

Overlay medium (e.g., DMEM with 1.2% Avicel and 2.0 µg/mL N-acetyl-trypsin)

-

Crystal violet staining solution (0.2% crystal violet in 20% methanol)

-

Phosphate Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

-

Infection: When cells are confluent, wash the monolayer with PBS and infect with the desired virus dilution (typically aiming for 50-100 plaques per well in the control) for 1 hour at 37°C.

-

Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of the adamantane derivative. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.

-

Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Influenza M2 Proton Channel Inhibition

Adamantane derivatives like amantadine and rimantadine physically block the M2 proton channel of the influenza A virus, preventing the influx of protons into the viral core. This acidification is essential for the uncoating of the viral ribonucleoprotein (vRNP) and its release into the cytoplasm of the host cell, a critical step for viral replication.

Anticancer Activity

The lipophilic nature of the adamantane cage allows for enhanced cell membrane permeability, making it an attractive scaffold for anticancer drug design. Adamantane derivatives have shown efficacy against various cancer cell lines through diverse mechanisms, including the inhibition of key signaling pathways like EGFR and TLR4-MyD88-NF-κB.[7][8]

Quantitative Anticancer Data

The cytotoxic effects of adamantane derivatives are commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

| Derivative Class | Cell Line | Assay | IC50 (µM) | Reference |

| Adamantane-isothiourea | HepG2 (Liver) | MTT | 5: 7.70, 6: 3.86 | [9] |

| Hela (Cervical) | MTT | 5: <10, 6: <10 | [9] | |

| HCT-116 (Colorectal) | MTT | 5: <10, 6: <10 | [9] | |

| Adamantane-Thiadiazole-Pyrazoles | MCF-7 (Breast) | Not Specified | 3d: 43.4, 4d: 39.0 | [10] |

| MDA-MB-231 (Breast) | Not Specified | 3d: 35.9, 4d: 35.1 | [10] |

Experimental Protocol: MTT Assay

Objective: To determine the in vitro cytotoxicity of an adamantane derivative against cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Adamantane derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the adamantane derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Certain adamantane-based thiadiazole and pyrazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. Inhibition of EGFR by adamantane derivatives can block these pro-cancerous signals.

Adamantane-linked isothiourea derivatives have demonstrated the ability to suppress the Toll-like receptor 4 (TLR4) signaling pathway.[8][9] TLR4 activation, for instance by lipopolysaccharide (LPS), leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving TRAF6, ultimately leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory and pro-survival genes, contributing to cancer progression. Inhibition of this pathway by adamantane derivatives can reduce inflammation-driven cancer growth.

Antidiabetic Activity

Certain adamantane derivatives have emerged as effective agents for the management of type 2 diabetes. A key target for these compounds is the enzyme dipeptidyl peptidase-4 (DPP-4).

Quantitative Antidiabetic Data

The inhibitory activity of adamantane derivatives against DPP-4 is a critical parameter for their development as antidiabetic drugs.

| Derivative Class | Target | Assay | IC50 (µM) | Reference |

| Amantadine-Thiazole | α-Glucosidase | Not Specified | 6c: 38.73, 6e: 41.63 | [11] |

| α-Amylase | Not Specified | 6d: 97.37 | [11] | |

| Adamantane-1,2,4-Triazole | 11β-HSD1 | Not Specified | 3i: 82.82% inhibition at 10 µM | [12] |

| Adamantane-isothiourea | In vivo | Streptozotocin-induced diabetic rats | Compounds 7a, 8a, 8b showed potent reduction in serum glucose | [13] |

Experimental Protocol: DPP-4 Inhibition Assay

Objective: To measure the inhibitory effect of an adamantane derivative on DPP-4 activity.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)

-

Adamantane derivative stock solution

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the adamantane derivative and a known DPP-4 inhibitor (positive control, e.g., sitagliptin) in the assay buffer. Prepare the DPP-4 enzyme and substrate solutions in the assay buffer at their optimal concentrations.

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer, the adamantane derivative at various concentrations (or positive control), and the DPP-4 enzyme solution. Include wells for enzyme-only control (no inhibitor) and a blank (no enzyme).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm for AMC) over time (kinetic reading) or at a fixed time point (endpoint reading) using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the enzyme-only control. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon secretion from α-cells. By inhibiting DPP-4, adamantane derivatives increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.

Neurological Activity

Adamantane derivatives have shown significant therapeutic potential in the treatment of various neurological and neurodegenerative disorders. Their mechanism of action often involves the modulation of neurotransmitter systems, with a prominent role as N-methyl-D-aspartate (NMDA) receptor antagonists.[14]

Quantitative Neurological Data

The potency of adamantane derivatives as NMDA receptor antagonists is a key determinant of their neuroprotective effects.

| Derivative | Neuron Type | Assay | IC50 (µM) | Reference |

| Memantine | Hippocampal | Patch-clamp | 1.04 | [15] |

| Amantadine | Hippocampal | Patch-clamp | 18.6 | [15] |

| Adamantane Amine Derivatives | Not Specified | Ca2+ influx | Compounds 1, 2, 5, 10: 66.7–89.5% inhibition at 100 µM | [16] |

Experimental Protocol: NMDA Receptor Binding Assay (Conceptual Workflow)

A detailed experimental protocol for assessing NMDA receptor antagonism can be complex, often involving electrophysiological techniques like patch-clamping. Below is a conceptual workflow for a competitive binding assay.

Objective: To determine the affinity of an adamantane derivative for the NMDA receptor.

Materials:

-

Isolated neuronal membranes (e.g., from rat hippocampus or cortex) expressing NMDA receptors.

-

Radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801).

-

Adamantane derivative stock solution.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Isolate and prepare neuronal membranes according to standard protocols.

-

Assay Setup: In a series of tubes, incubate the neuronal membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the adamantane derivative. Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled antagonist).

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the adamantane derivative by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the adamantane derivative that inhibits 50% of the specific binding of the radioligand, can then be determined.

Signaling Pathway: NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. However, excessive activation of NMDA receptors can lead to an over-influx of Ca2+, triggering excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases. Adamantane derivatives like memantine act as uncompetitive, open-channel blockers of the NMDA receptor. They enter and block the ion channel when it is open, preferentially during periods of excessive glutamate release, without significantly affecting normal synaptic transmission.[17]

Conclusion

The adamantane scaffold continues to be a source of inspiration for the design and development of novel therapeutic agents. Its unique physicochemical properties contribute to favorable pharmacokinetic and pharmacodynamic profiles across a range of biological targets. The diverse activities of adamantane derivatives, from combating viral infections and cancer to managing metabolic and neurological disorders, underscore the versatility and importance of this remarkable chemical entity in modern drug discovery. Further exploration of adamantane chemistry, guided by a deeper understanding of its interactions with biological systems, holds the promise of yielding even more effective and targeted therapies in the future.

References

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Adamantanyl-Based Thiadiazolyl Pyrazoles Targeting EGFR in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]

- 12. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Moiety in Medicinal Chemistry: A Technical Guide to Adamantan-1-ylmethyl-methyl-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and chemically stable adamantane cage is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. This technical guide provides an in-depth exploration of Adamantan-1-ylmethyl-methyl-amine and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their roles as sigma receptor modulators and antiviral agents.

Core Concepts: The Adamantane Advantage

The adamantane moiety, a tricyclic alkane, is often incorporated into drug candidates to enhance their therapeutic potential. Its key contributions to medicinal chemistry include:

-

Increased Lipophilicity: The hydrocarbon structure of adamantane significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[1]

-

Enhanced Metabolic Stability: The rigid and sterically hindered nature of the adamantane cage can protect adjacent functional groups from metabolic degradation by enzymes, thereby increasing the drug's half-life and bioavailability.[1][2]

-

Improved Binding Affinity: The three-dimensional structure of adamantane can provide a well-defined anchor for binding to biological targets, leading to increased affinity and selectivity.[2]

Synthesis of Adamantan-1-ylmethyl-methyl-amine and its Precursors

Experimental Protocols

1. Synthesis of 1-Adamantanemethanol:

A common starting material for the synthesis of Adamantan-1-ylmethyl-methyl-amine is 1-adamantanecarboxylic acid. This can be reduced to 1-adamantanemethanol.

-

Reaction: 1-Adamantanecarboxylic acid is dissolved in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent, typically lithium aluminum hydride (LiAlH₄), is slowly added to the solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield 1-adamantanemethanol.

2. Conversion to 1-(Chloromethyl)adamantane:

The hydroxyl group of 1-adamantanemethanol is then converted to a leaving group, such as a chloride.

-

Reaction: 1-Adamantanemethanol is dissolved in a suitable solvent like dichloromethane.

-

Chlorination: A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride. The reaction is stirred at room temperature until completion.

-

Work-up: The solvent and excess reagent are removed under reduced pressure to yield crude 1-(chloromethyl)adamantane, which can be purified by distillation or chromatography.

3. Synthesis of Adamantan-1-ylmethyl-methyl-amine:

The final step involves the nucleophilic substitution of the chloride with methylamine.

-

Reaction: 1-(Chloromethyl)adamantane is dissolved in a suitable solvent, and an excess of methylamine (as a solution in a solvent like THF or as a gas) is added. The reaction may be carried out in a sealed vessel and may require heating.

-

Work-up: After the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent and an aqueous base (e.g., NaOH solution) to neutralize the methylamine hydrochloride salt. The organic layer is separated, washed with brine, dried, and concentrated. The resulting Adamantan-1-ylmethyl-methyl-amine can be purified by chromatography or distillation.

The following diagram illustrates a potential synthetic workflow:

Caption: Synthetic workflow for Adamantan-1-ylmethyl-methyl-amine.

Role in Medicinal Chemistry: Sigma Receptor Modulation

Adamantan-1-ylmethyl-methyl-amine and its derivatives have emerged as significant ligands for sigma receptors, a unique class of intracellular proteins involved in a variety of cellular functions.[2] There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are implicated in various central nervous system (CNS) disorders.[2]

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] Upon ligand binding, it can dissociate and translocate to other parts of the cell, where it modulates the activity of various ion channels and signaling proteins. This modulation can impact cellular processes such as calcium signaling, neuronal excitability, and cell survival.

The following diagram depicts a simplified overview of the sigma-1 receptor signaling pathway:

Caption: Sigma-1 receptor signaling pathway activation.

Quantitative Data: Sigma Receptor Binding Affinity

A study by Kornhuber et al. (1993) investigated the binding affinity of a series of 1-aminoadamantane derivatives to the sigma binding site in human frontal cortex homogenates using --INVALID-LINK---pentazocine as the radioligand.[3] The results, presented in the table below, demonstrate that N-alkylation of the amino group can influence binding affinity.

| Compound | Ki (µM) ± SEM |

| Amantadine (1-Aminoadamantane) | 20.25 ± 16.48 |

| N-Methyl-1-aminoadamantane | Data not available in the provided study |

| 1-N-Dimethyl-amino-3,5-dimethyl-adamantane | 0.237 ± 0.019 |

| Memantine (1-Amino-3,5-dimethyladamantane) | 19.98 ± 3.08 |

| Data from Kornhuber et al., 1993.[3] |

While the Ki value for Adamantan-1-ylmethyl-methyl-amine is not explicitly provided in this study, the data suggests that modifications to the amino group can significantly impact sigma receptor affinity. The "low nanomolar affinity" mentioned for some adamantane-containing benzo[d]thiazol-2(3H)one derivatives further supports the potential of this scaffold in designing potent sigma receptor ligands.[2]

Role in Medicinal Chemistry: Antiviral Activity

The adamantane scaffold is famously associated with antiviral drugs like amantadine and rimantadine, which were used for the treatment of influenza A infections. These compounds target the M2 proton channel of the virus.

Mechanism of M2 Proton Channel Inhibition

The influenza A M2 protein is a tetrameric ion channel embedded in the viral envelope. It is essential for the uncoating of the virus within the host cell by allowing protons to enter the virion, which facilitates the dissociation of the viral ribonucleoprotein (vRNP) from the matrix protein (M1). Adamantane derivatives, including amantadine, act as blockers of this proton channel.

The following diagram illustrates the mechanism of M2 proton channel inhibition:

Caption: Mechanism of M2 proton channel inhibition.

Quantitative Data: Antiviral Activity

Pharmacokinetic Profile

The incorporation of the adamantane moiety is a well-established strategy to improve the pharmacokinetic properties of drug candidates.[1] While a detailed pharmacokinetic profile for Adamantan-1-ylmethyl-methyl-amine is not available, the general effects of the adamantane group are understood.

-

Absorption and Distribution: The increased lipophilicity conferred by the adamantane group generally leads to good oral absorption and wide distribution throughout the body.

-

Metabolism: The adamantane cage can sterically hinder the metabolic sites of a molecule, leading to increased stability and a longer half-life.[2]

-

Excretion: The route of excretion can vary depending on the overall properties of the molecule. For example, amantadine is primarily excreted unchanged in the urine.

Conclusion

Adamantan-1-ylmethyl-methyl-amine and its derivatives represent a valuable chemical scaffold in medicinal chemistry. Their utility stems from the unique physicochemical properties of the adamantane moiety, which can be leveraged to design potent and selective ligands for challenging biological targets such as sigma receptors and viral ion channels. The ability of the adamantane group to enhance lipophilicity and metabolic stability further underscores its importance in the development of new therapeutics for a range of diseases, particularly those affecting the central nervous system and those of viral origin. Further research into the specific biological activities and pharmacokinetic profiles of Adamantan-1-ylmethyl-methyl-amine is warranted to fully elucidate its therapeutic potential.

References

The Lipophilicity of Adamantan-1-ylmethyl-methyl-amine: A Core Parameter in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, bulky, and highly lipophilic hydrocarbon cage, has become a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles. This guide focuses on the lipophilicity of a specific adamantane derivative, Adamantan-1-ylmethyl-methyl-amine, and its implications in the intricate process of drug design and development.

Physicochemical Properties of Adamantan-1-ylmethyl-methyl-amine

| Property | Value | Source |

| Molecular Formula | C12H21N | PubChem |

| Molecular Weight | 179.31 g/mol | PubChem |

| CAS Number | 153461-22-4 | PubChem |

| Computed logP | 2.7 | PubChem[1] |

The computed logP value of 2.7 indicates that Adamantan-1-ylmethyl-methyl-amine is a moderately lipophilic compound. This property is crucial for its potential to cross the blood-brain barrier and interact with targets within the central nervous system.

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is paramount in drug discovery. The following are standard experimental protocols that can be employed to measure the logP and logD of Adamantan-1-ylmethyl-methyl-amine.

Shake-Flask Method for logP/logD Determination

This traditional and widely accepted method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution.

Materials:

-

Adamantan-1-ylmethyl-methyl-amine

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a stock solution of Adamantan-1-ylmethyl-methyl-amine in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and PBS (pH 7.4).

-

Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning equilibrium.

-

Centrifuge the vial to achieve complete separation of the n-octanol and aqueous phases.

-

Carefully withdraw aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP (for the neutral form) or logD (at a specific pH) is the logarithm of the partition coefficient.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for logP Determination

RP-HPLC offers a rapid and high-throughput alternative to the shake-flask method. It correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Materials:

-

Adamantan-1-ylmethyl-methyl-amine

-

A series of standard compounds with known logP values

-

HPLC system with a C18 reversed-phase column

-

Mobile phase (e.g., a mixture of acetonitrile and water or methanol and water)

-

Detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Prepare solutions of the standard compounds and Adamantan-1-ylmethyl-methyl-amine in the mobile phase.

-

Inject each standard solution into the HPLC system and record the retention time (tR).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the void time.

-

Create a calibration curve by plotting the log(k') of the standards against their known logP values.

-

Inject the solution of Adamantan-1-ylmethyl-methyl-amine and determine its retention time and calculate its log(k').

-

Interpolate the logP of Adamantan-1-ylmethyl-methyl-amine from the calibration curve.

Role in Drug Design and Potential Signaling Pathways

The adamantane cage of Adamantan-1-ylmethyl-methyl-amine provides a lipophilic anchor that can facilitate binding to hydrophobic pockets within target proteins. This structural motif is found in several approved drugs, highlighting its therapeutic potential. While the specific biological targets of Adamantan-1-ylmethyl-methyl-amine are not definitively established, related adamantane derivatives have been shown to interact with several key signaling pathways implicated in a range of diseases.

P2X7 Receptor Antagonism

Adamantane derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and apoptosis. Antagonism of this receptor is a promising strategy for the treatment of chronic inflammatory diseases and neuropathic pain.

Sigma-1 Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling. Ligands of the sigma-1 receptor have shown therapeutic potential in neurodegenerative diseases and psychiatric disorders.

NMDA Receptor Antagonism

Amantadine, a closely related adamantane derivative, is known to be a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and is implicated in various neurological disorders. The lipophilic nature of the adamantane cage allows it to block the ion channel of the NMDA receptor.

References

Adamantan-1-ylmethyl-methyl-amine: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantan-1-ylmethyl-methyl-amine, a unique secondary amine featuring the bulky, rigid adamantane cage, has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its distinctive three-dimensional structure and lipophilic nature impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules, making it an attractive scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Adamantan-1-ylmethyl-methyl-amine, with a focus on its role in the development of innovative drug candidates.

Physicochemical Properties

Adamantan-1-ylmethyl-methyl-amine is a solid compound with the molecular formula C₁₂H₂₁N and a molecular weight of 179.31 g/mol .[1][2] Its rigid adamantane core contributes to a well-defined molecular shape and high lipophilicity, which can enhance membrane permeability and metabolic stability of drug molecules.

| Property | Value | Reference |

| CAS Number | 153461-22-4 | [2] |

| Molecular Formula | C₁₂H₂₁N | [1][2] |

| Molecular Weight | 179.31 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥95% - 97% | [1][2][3] |

Table 1: Physicochemical Properties of Adamantan-1-ylmethyl-methyl-amine

Synthesis of Adamantan-1-ylmethyl-methyl-amine

The synthesis of Adamantan-1-ylmethyl-methyl-amine can be achieved through several reliable methods, primarily involving the functionalization of an adamantane precursor. Two common and effective strategies are reductive amination and the Eschweiler-Clarke reaction.

Reductive Amination of Adamantane-1-carbaldehyde

This widely used method involves the reaction of adamantane-1-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reducing agent for this transformation as it selectively reduces the iminium ion in the presence of the aldehyde.[4][5]

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of adamantane-1-carbaldehyde (1.0 eq) in methanol, add methylamine hydrochloride (1.1 eq). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by TLC or GC-MS.

-

Reduction: Once imine formation is significant, sodium cyanoborohydride (1.2 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for several hours to overnight.

-

Workup: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is basified with a suitable base (e.g., NaOH) to a pH > 10.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford Adamantan-1-ylmethyl-methyl-amine.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a direct route to N-methylate a primary amine. In this case, (Adamantan-1-yl)methanamine is treated with an excess of formic acid and formaldehyde.[6][7][8] This reaction proceeds via the formation of an iminium ion, which is then reduced by formate. A key advantage of this method is that it typically avoids over-methylation to the quaternary ammonium salt.[6]

Experimental Protocol: Eschweiler-Clarke Reaction

-

Reaction Setup: To a round-bottom flask containing (Adamantan-1-yl)methanamine (1.0 eq), add an excess of formic acid (e.g., 3-5 eq) and formaldehyde (as a 37% aqueous solution, e.g., 3-5 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically around 100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: The reaction mixture is cooled to room temperature and then carefully basified with a strong base (e.g., NaOH solution) while cooling in an ice bath.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting Adamantan-1-ylmethyl-methyl-amine can be further purified by distillation or column chromatography if necessary.

Applications as a Versatile Building Block

The unique structural features of Adamantan-1-ylmethyl-methyl-amine make it a valuable building block in the design of various biologically active molecules.

Sigma Receptor Modulators

Derivatives of Adamantan-1-ylmethyl-methyl-amine have shown significant affinity for sigma receptors, which are implicated in a variety of neurological disorders. The adamantane moiety can be incorporated into ligands to enhance their binding to these receptors.

| Compound | Target | Kᵢ (nM) |

| Derivative of Adamantan-1-ylmethyl-methyl-amine | σ₁ Receptor | 7.2 |

Table 2: Biological Activity of an Adamantan-1-ylmethyl-methyl-amine Derivative

Sigma-1 Receptor Signaling Pathway

Adamantan-1-ylmethyl-methyl-amine derivatives can act as agonists for the sigma-1 receptor (σ₁R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[9] Upon ligand binding, σ₁R dissociates from the binding immunoglobulin protein (BiP) and can then interact with various downstream effectors, including the inositol 1,4,5-trisphosphate receptor (IP₃R) and the NMDA receptor.[9] This modulation can influence calcium signaling and neuronal excitability.[10][11][12]

Caption: Sigma-1 Receptor Signaling Pathway Modulation.

PROTACs and Targeted Protein Degradation

The adamantane moiety's ability to engage in hydrophobic interactions makes Adamantan-1-ylmethyl-methyl-amine an attractive component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The adamantane group can serve as a hydrophobic tag or part of the linker connecting the target-binding warhead and the E3 ligase ligand.

Experimental Workflow for PROTAC Synthesis

References

- 1. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 2. [(adamantan-1-yl)methyl](methyl)amine 97% | CAS: 153461-22-4 | AChemBlock [achemblock.com]

- 3. Characterization of the Human Sigma-1 Receptor Chaperone Domain Structure and Binding Immunoglobulin Protein (BiP) Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 9. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Sigma-1 Receptor Mediated Modulation of Glutamate Receptors Enhances NMDA Channel Activity and Memory Processes [digitalcommons.kennesaw.edu]

- 12. The sigma‐1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of Adamantan-1-ylmethyl-methyl-amine

Abstract: This technical guide provides a comprehensive analysis of the potential therapeutic targets of Adamantan-1-ylmethyl-methyl-amine. Due to the limited direct research on this specific molecule, this document leverages extensive data from its close structural analog, memantine, a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive framework for investigating the pharmacological profile of Adamantan-1-ylmethyl-methyl-amine. The primary focus is on the NMDA receptor, with detailed experimental protocols for its characterization. Potential off-target interactions are also discussed, providing a broader perspective for therapeutic development.

Introduction

Adamantan-1-ylmethyl-methyl-amine is a derivative of adamantane, a rigid, lipophilic hydrocarbon cage that has proven to be a valuable scaffold in medicinal chemistry.[1] Its structural similarity to memantine (3,5-dimethyl-1-aminoadamantane), an approved therapeutic for moderate-to-severe Alzheimer's disease, strongly suggests that its primary therapeutic target is the N-methyl-D-aspartate (NMDA) receptor.[2][3] Memantine's clinical efficacy is attributed to its role as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor, a mechanism that is crucial in mitigating glutamatergic excitotoxicity implicated in neurodegenerative disorders.[4][5]

This guide will therefore focus on the NMDA receptor as the principal potential therapeutic target for Adamantan-1-ylmethyl-methyl-amine. It will also explore plausible secondary targets based on the known pharmacology of memantine and other adamantane derivatives. Detailed experimental protocols are provided to facilitate the empirical validation of these predicted interactions.

Primary Therapeutic Target: The NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[3] Overactivation of this receptor by the neurotransmitter glutamate leads to excessive calcium influx and subsequent neuronal damage, a process known as excitotoxicity.[5] Adamantane derivatives like memantine act as uncompetitive open-channel blockers, meaning they only bind within the ion channel when it is opened by the binding of both glutamate and a co-agonist (glycine or D-serine).[4] This voltage-dependent blockade is thought to preferentially inhibit excessive, pathological receptor activation while sparing normal synaptic transmission.[3]

Predicted Mechanism of Action

Based on its structure, Adamantan-1-ylmethyl-methyl-amine is predicted to function as an uncompetitive antagonist at the NMDA receptor, binding to a site within the ion channel pore. This interaction would block the influx of Ca2+ ions, thereby preventing excitotoxicity.

Figure 1: Predicted mechanism of action at the NMDA receptor.

Quantitative Data for Memantine (Proxy for Adamantan-1-ylmethyl-methyl-amine)

The following tables summarize the inhibitory constants (IC₅₀ and Kᵢ) for memantine's interaction with various NMDA receptor subtypes. This data serves as a benchmark for the expected potency of Adamantan-1-ylmethyl-methyl-amine.

Table 1: IC₅₀ Values of Memantine for NMDA Receptor Subtypes

| Receptor Subtype | Condition | IC₅₀ (µM) | Reference |

|---|---|---|---|

| NR1/2A | 0 mM Mg²⁺ | 0.5 - 1.0 | [6] |

| NR1/2B | 0 mM Mg²⁺ | 0.5 - 1.0 | [6] |

| NR1/2C | 0 mM Mg²⁺ | 0.5 - 1.0 | [6] |

| NR1/2D | 0 mM Mg²⁺ | 0.5 - 1.0 | [6] |

| NR1/2A | 1 mM Mg²⁺ | 16.8 | [6] |

| NR1/2B | 1 mM Mg²⁺ | 18.2 | [6] |

| NR1/2C | 1 mM Mg²⁺ | 3.1 | [6] |

| NR1/2D | 1 mM Mg²⁺ | 3.3 | [6] |

| GluN1/2A | < 1 nM intracellular Ca²⁺ | 2.76 ± 0.27 | [7] |

| GluN1/2A | 50 µM intracellular Ca²⁺ | 0.70 ± 0.06 |[7] |

Table 2: Kᵢ Values of Memantine for NMDA Receptor

| Radioligand | Tissue Source | Kᵢ (µM) | Reference |

|---|---|---|---|

| [³H]MK-801 | Human Hippocampus | 3 - 10 | [8] |

| [³H]MK-801 | Rat Striatum | 2.2 ± 0.4 |[9] |

Potential Off-Target Interactions

While the NMDA receptor is the primary hypothesized target, adamantane derivatives, including memantine, have been shown to interact with other receptors, which could contribute to their overall pharmacological profile or side effects.

-

Nicotinic Acetylcholine Receptors (nAChRs): Memantine can block α7* nAChRs, and in some studies, with a higher potency than for NMDA receptors (IC₅₀ of 0.34 µM at -60 mV).[1][10] It may also require α4β2 nAChR activity for its neuroprotective effects.[11]

-

Dopamine D2 Receptors: Memantine has been shown to act as an agonist at the high-affinity state of the dopamine D2 receptor (D2High), with Kᵢ values ranging from 137 to 917 nM.[9] This interaction may contribute to some of its clinical effects in Parkinson's disease.[9][12]

-

Serotonin (5-HT₃) Receptors: Memantine can block 5-HT₃ receptors, inhibiting serotonin-induced depolarization and rises in intracellular calcium.[13][14] This may have implications for its use in conditions with serotonergic dysregulation.[15]

-

Sigma (σ) Receptors: Other adamantane derivatives have been developed as ligands for sigma-1 and sigma-2 receptors, which are implicated in cancer and neuropathic pain.[16][17]

Table 3: Quantitative Data for Memantine's Off-Target Interactions

| Target | Interaction | IC₅₀ / Kᵢ (µM) | Reference |

|---|---|---|---|

| α7* nAChR | Antagonist | IC₅₀: 0.34 | [1][10] |

| Dopamine D2High | Agonist | Kᵢ: 0.137 - 0.917 | [9] |

| 5-HT₃ Receptor | Antagonist | Kᵢ: ~50 (non-competitive) |[14] |

Experimental Protocols

The following protocols are designed to characterize the interaction of Adamantan-1-ylmethyl-methyl-amine with its predicted targets.

Radioligand Binding Assay for NMDA Receptor

This assay determines the affinity of the test compound for the NMDA receptor channel by measuring its ability to displace a radiolabeled ligand, such as [³H]MK-801.

Figure 2: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 5 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]MK-801 (e.g., 5 nM) and varying concentrations of Adamantan-1-ylmethyl-methyl-amine.[18]

-

Define Non-Specific Binding: In a parallel set of wells, include a high concentration of a known non-competitive antagonist (e.g., 10 µM unlabeled MK-801) to determine non-specific binding.[18]

-

Incubation Conditions: Incubate for 180 minutes at 25°C.[18]

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptors in response to agonist application and the blocking effect of the test compound.

Figure 3: Workflow for whole-cell patch-clamp electrophysiology.

Protocol:

-

Cell Culture: Use a cell line (e.g., HEK293) transfected with the desired NMDA receptor subunits or primary neuronal cultures.

-

Recording Setup: Place cells in a recording chamber on a microscope stage and perfuse with an external solution.

-

Whole-Cell Configuration: Approach a cell with a glass micropipette filled with internal solution. Form a high-resistance seal (GΩ seal) and then rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV).

-

Elicit Currents: Apply a solution containing NMDA receptor agonists (e.g., 1 mM glutamate and 100 µM glycine) to evoke an inward current.[6]

-

Compound Application: After establishing a stable baseline current, co-apply the agonist solution with increasing concentrations of Adamantan-1-ylmethyl-methyl-amine.

-

Data Acquisition: Record the current inhibition at each concentration. Ensure washout of the compound to check for reversibility.

-

Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a logistic equation to determine the IC₅₀.

Calcium Flux Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and its inhibition by the test compound.

Protocol:

-

Cell Plating: Plate HEK293 cells expressing NMDA receptors in a 384-well plate.[19]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Calcium 6) by incubating for 2 hours at 37°C.[13]

-

Wash: Wash the cells multiple times with an assay buffer to remove excess dye.

-

Compound Addition: Use a fluorescence plate reader (e.g., a Functional Drug Screening System) to measure baseline fluorescence. Add varying concentrations of Adamantan-1-ylmethyl-methyl-amine and measure fluorescence for 5 minutes.[19]

-

Agonist Addition: Add a solution of NMDA and glycine to the wells and measure the resulting calcium flux by recording fluorescence for another 5 minutes.[19]

-

Data Analysis: Calculate the change in fluorescence intensity or the area under the curve after agonist addition. Plot the inhibition of the calcium response against the compound concentration to determine the IC₅₀.

Conclusion

Adamantan-1-ylmethyl-methyl-amine, by virtue of its structural similarity to memantine, is strongly predicted to be an uncompetitive antagonist of the NMDA receptor. This positions it as a promising candidate for the development of therapeutics for neurodegenerative diseases characterized by glutamatergic excitotoxicity. The quantitative data for memantine provides a valuable benchmark for the expected potency of this novel compound. Furthermore, the potential for off-target interactions with nAChRs, dopamine D2, and 5-HT₃ receptors warrants investigation, as these could contribute to a unique therapeutic profile or inform potential side effects. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive pharmacological characterization of Adamantan-1-ylmethyl-methyl-amine, enabling a thorough evaluation of its therapeutic potential.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. mdpi.com [mdpi.com]

- 3. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study – ScienceOpen [scienceopen.com]

- 8. Memantine inhibits [3H]MK-801 binding to human hippocampal NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Memantine agonist action at dopamine D2High receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Memantine blocks alpha7* nicotinic acetylcholine receptors more potently than n-methyl-D-aspartate receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Memantine-induced dopamine release in the prefrontal cortex and striatum of the rat--a pharmacokinetic microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Memantine (1-amino-3,5-dimethyladamantane) blocks the serotonin-induced depolarization response in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Memantine inhibits serotonin-induced rise of cytosolic Ca2+ activity and of cyclic GMP level in a neuronal cell line [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 16. New adamantane phenylalkylamines with σ-receptor binding affinity and anticancer activity, associated with putative antagonism of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New adamantane derivatives with sigma affinity and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide on Adamantan-1-ylmethyl-methyl-amine (Memantine) for Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction